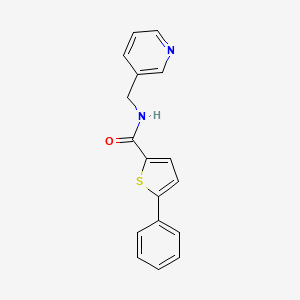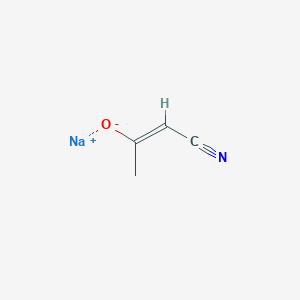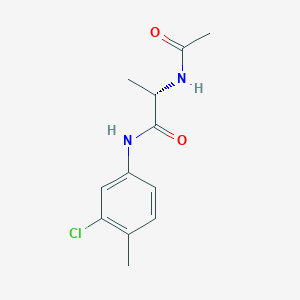
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of dopamine receptors in the brain.
Mecanismo De Acción
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain. By blocking these receptors, this compound can modulate the activity of dopaminergic neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a widely used tool in scientific research due to its selective antagonism of dopamine D1 receptors. However, it has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
Direcciones Futuras
There are many possible future directions for research involving 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Some possible areas of investigation include the role of dopamine D1 receptors in various disease states, such as Parkinson's disease and schizophrenia, as well as the development of more selective and potent dopamine D1 receptor antagonists. Additionally, the potential therapeutic applications of this compound and related compounds in the treatment of various neurological and psychiatric disorders warrant further investigation.
Métodos De Síntesis
The synthesis of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves several steps, including the reaction of 3,4-dihydroisoquinoline with cyclohexylamine to form the corresponding amine, which is then reacted with ethyl chloroacetate to produce the ethyl ester. The ester is then hydrolyzed to form the acid, which is then coupled with 2-aminoethanol to produce this compound.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been widely used in scientific research to investigate the role of dopamine D1 receptors in the brain. It has been used to study the effects of dopamine on various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(12-18-16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h4-7,16,18H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCDCRRZGTLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)



![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)


![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)